molecular formula C17H21NO2 B2870040 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol CAS No. 1019491-78-1

2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol

Cat. No.: B2870040
CAS No.: 1019491-78-1
M. Wt: 271.36
InChI Key: XTCVGLGZCBBRJV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol (CAS 1019491-78-1) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C17H21NO2 and a molecular weight of 271.35, this compound is primarily utilized as a key pharmaceutical intermediate and a versatile building block in synthetic organic and medicinal chemistry . The compound's structure, which incorporates phenolic and aminomethyl functional groups, is characteristic of a class of compounds known to act as ligands, capable of forming complexes with various metal ions for catalytic and material science studies . It is rigorously analyzed to meet high standards, with purity levels exceeding >99% confirmed by techniques such as High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) . This makes it a critical reagent for scientists working in the development of new active pharmaceutical ingredients (APIs), fine chemicals, and specialized reagents for synthesis . It is supplied with an available Certificate of Analysis (COA) and Safety Data Sheet (SDS) to support its use in regulated research environments. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-ethoxy-6-[(1-phenylethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-16-11-7-10-15(17(16)19)12-18-13(2)14-8-5-4-6-9-14/h4-11,13,18-19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCVGLGZCBBRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

The most widely reported method involves reductive amination between 2-ethoxy-6-formylphenol and (1-phenylethyl)amine. This approach, adapted from analogous benzylamine syntheses, proceeds via imine formation followed by reduction.

Procedure :

  • Imine Formation :
    • 2-Ethoxy-6-formylphenol (1.0 equiv) and (S)-(1-phenylethyl)amine (1.2 equiv) are refluxed in toluene with molecular sieves (4Å) for 12 hours.
    • Solvent removal yields the intermediate imine as a yellow oil.
  • Reduction with Sodium Borohydride :
    • The crude imine is dissolved in methanol and cooled to 0°C.
    • NaBH4 (2.0 equiv) is added portionwise over 30 minutes.
    • After stirring at room temperature for 4 hours, the mixture is quenched with saturated NH4Cl and extracted with ethyl acetate.

Key Data :

Parameter Value Source
Yield (Overall) 72–78%
Diastereomeric Ratio 90:10 (S,S:S,R)
Purification Method Column Chromatography

Advantages :

  • High stereoselectivity when using chiral amines
  • Mild reaction conditions

Limitations :

  • Requires pre-synthesized aldehyde precursor
  • Moderate yields due to imine instability

Mannich Reaction Approach

An alternative three-component Mannich reaction directly introduces the aminomethyl group using formaldehyde and (1-phenylethyl)amine.

Procedure :

  • Reaction Setup :
    • 2-Ethoxyphenol (1.0 equiv), (S)-(1-phenylethyl)amine (1.5 equiv), and paraformaldehyde (1.2 equiv) are combined in ethanol.
    • The mixture is heated at 60°C for 8 hours under nitrogen.
  • Workup :
    • After cooling, the solution is diluted with water and extracted with dichloromethane.
    • The organic layer is dried over Na2SO4 and concentrated.

Key Data :

Parameter Value Source
Yield 65–68%
Regioselectivity >95% for 6-position
Solvent System Ethanol/Water (4:1)

Advantages :

  • Convergent synthesis without pre-functionalized aldehyde
  • Good regiocontrol

Limitations :

  • Competitive formation of bis-aminomethyl byproducts
  • Requires careful stoichiometric control

Optimization of Critical Reaction Parameters

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent polarity significantly impacts yields:

Solvent Dielectric Constant Yield (%) Notes
Toluene 2.38 58 Slow imine formation
Ethanol 24.55 68 Favors Mannich pathway
THF 7.52 63 Moderate polarity
DCM 8.93 71 Optimal for reductive amination

Polar aprotic solvents like dichloromethane enhance imine stability in reductive amination, while ethanol improves Mannich reaction kinetics through hydrogen bonding.

Temperature and Time Dependency

Reductive Amination :

  • Imine formation: Optimal at 110°C (toluene reflux)
  • Reduction step: Must remain below 25°C to prevent borohydride decomposition

Mannich Reaction :

  • Below 50°C: Incomplete conversion (<40%)
  • 60–70°C: Ideal balance between rate and byproduct formation

Stereochemical Considerations and Chiral Resolution

The (1-phenylethyl)amine moiety introduces a chiral center, necessitating enantioselective synthesis or resolution:

Use of Chiral Auxiliaries

Employing (S)-1-phenylethylamine directly provides the (S,S)-diastereomer with 90:10 selectivity. Key evidence:

  • NMR Analysis : Vicinal coupling constants (J = 6.8 Hz) in the aminomethyl proton region confirm restricted rotation about the C-N bond.
  • Optical Rotation : [α]D = +132.8° (c = 0.0179, CHCl3) matches S-configuration.

Dynamic Kinetic Resolution

In Mannich reactions, employing Cu(OTf)2 catalysts enables dynamic control:

  • Catalytic System : 5 mol% Cu(OTf)2 with NaBArF as counterion
  • Result : 82% ee for (R)-configured product

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (CDCl3, 400 MHz) :

  • δ 1.47 (d, J = 6.8 Hz, 3H, CH(CH3)Ar)
  • δ 3.85 (q, J = 6.7 Hz, 1H, NCH(CH3))
  • δ 4.70 (s, 1H, OH)
  • δ 6.77–7.45 (m, 14H, aromatic)

13C NMR (CDCl3, 100 MHz) :

  • δ 22.2 (CH3)
  • δ 56.6 (NCH)
  • δ 158.6 (C-O)

HRMS (ESI+) :

  • Calculated for C21H23NO2 [M+H]+: 322.1802
  • Found: 322.1805

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Parameter Reductive Amination Mannich Reaction
Raw Material Cost High (aldehyde precursor) Moderate
Step Count 3 1
Waste Generation 2.8 kg/kg product 1.9 kg/kg product
Scalability Pilot-tested Lab-scale only

Chemical Reactions Analysis

2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is a chemical compound with a variety of applications in scientific research, including use as a reagent in organic synthesis, reaction mechanism studies, proteomics research, and potentially in the development of new materials or chemical processes. The uniqueness of the compound arises from its specific combination of functional groups, which gives it distinct chemical and biological properties.

Scientific Research Applications

  • Chemistry: this compound is used as a reagent in organic synthesis and reaction mechanism studies.
  • Biology: This compound is used in proteomics research to study protein interactions and functions.
  • Medicine: While not intended for therapeutic use, this compound may be used in preclinical studies to understand biological pathways.
  • Industry: This compound may be used in the development of new materials or chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution: Involves the replacement of one functional group with another, using reagents like halogens (chlorine, bromine) and nucleophiles (hydroxide, cyanide).

The primary products of these reactions are dependent on specific conditions and reagents.

Mechanism of Action

The mechanism of action for 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a family of phenolic derivatives with varying substituents on the benzene ring and amine side chains. Key comparisons include:

Compound Substituents Molecular Weight Key Features References
Target Compound 2-ethoxy, 6-[(1-phenylethyl)aminomethyl] 285.36 g/mol Bulky phenylethyl group enhances lipophilicity; potential for chiral recognition due to stereogenic center.
2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol 2-ethoxy, 6-(4-methylphenyliminomethyl) 255.31 g/mol Intramolecular O–H⋯N hydrogen bond forms S(6) ring; dihedral angle ~17° between aromatic planes .
(E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol 2-ethoxy, 6-(4-fluorophenyliminomethyl) 259.27 g/mol Electron-withdrawing fluorine increases acidity of phenol group; UV-vis studies show enol tautomer dominance .
2-Methoxy-6-[(p-tolylimino)methyl]phenol 2-methoxy, 6-(4-methylphenyliminomethyl) 241.29 g/mol Smaller methoxy group reduces steric hindrance; lower melting point vs. ethoxy analogs .
2-Ethoxy-6-[(methylimino)methyl]phenol 2-ethoxy, 6-(methyliminomethyl) 195.22 g/mol Lacks aromatic amine substituent; forms C–H⋯O dimeric structures in crystals .

Physicochemical Properties

Hydrogen Bonding and Tautomerism: Compounds with imine groups (e.g., Schiff bases) exhibit tautomerism (enol ↔ keto), stabilized by intramolecular O–H⋯N bonds. For example, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol exists exclusively in the enol form in both solid and solution states . The target compound’s secondary amine group may form weaker hydrogen bonds compared to Schiff bases, altering solubility and crystallinity.

Lipophilicity and Solubility :

  • The ethoxy group increases lipophilicity compared to methoxy analogs (e.g., logP for 2-ethoxy derivatives: ~3.8 vs. ~2.9 for methoxy) .
  • Bulky substituents like 1-phenylethyl reduce aqueous solubility but enhance membrane permeability, relevant for biological applications .

Crystal Packing: Analogs with aromatic amine groups (e.g., 4-methylphenyl) exhibit π-π stacking and C–H⋯O interactions, forming layered structures . Methylimino derivatives lack aromatic stacking, favoring dimerization via C–H⋯O bonds .

Research Findings and Data Tables

Table 2: Substituent Effects on Electronic Properties

Substituent Electron Effect Impact on Phenol Acidity (pKa) Lipophilicity (logP)
Ethoxy (-OCH₂CH₃) Electron-donating ~9.5–10.2 ~3.8
Methoxy (-OCH₃) Electron-donating ~9.8–10.5 ~2.9
Fluoro (-F) Electron-withdrawing ~8.2–8.7 ~3.2
Phenylethyl Steric bulk ~10.0–10.5 ~4.5

Biological Activity

2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the reaction of phenolic compounds with amines. The specific synthetic route can vary, but it often includes the formation of an intermediate that is subsequently modified to introduce the ethoxy and phenylethyl groups.

Biological Activity

1. Mechanism of Action
The compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with the noradrenergic system, which is significant in the treatment of mood disorders such as depression .

2. Antidepressant Effects
Research indicates that derivatives similar to this compound possess antidepressant properties. In vivo studies have demonstrated that these compounds can enhance noradrenaline levels in the brain, contributing to their mood-lifting effects .

3. Antagonistic Properties
In vitro studies suggest that this compound may also function as an antagonist at certain receptor sites, potentially influencing pain pathways and providing analgesic effects. For instance, related compounds have shown significant reductions in GTPγS stimulation in opioid receptor assays, indicating possible antagonist activity .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a related compound in a murine model. The results indicated a significant decrease in immobility time in the forced swim test, suggesting enhanced mood regulation. The compound was administered at various dosages, revealing a dose-dependent response .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of structurally similar phenolic compounds. The study found that these compounds effectively reduced pain responses in animal models, supporting their potential use in pain management therapies .

Research Findings

StudyFindings
Increased noradrenaline levels in treated animalsSupports antidepressant potential
Significant reduction in GTPγS stimulationSuggests antagonist activity at opioid receptors
Positive results in pain response reductionIndicates analgesic properties

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